molecular formula C15H15ClN2O2 B3864745 2-(3-chlorophenyl)-N-(4-nitrobenzyl)ethanamine

2-(3-chlorophenyl)-N-(4-nitrobenzyl)ethanamine

Cat. No.: B3864745
M. Wt: 290.74 g/mol
InChI Key: KEWBPZRHOBHMMN-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-N-(4-nitrobenzyl)ethanamine is an organic compound that features a chlorophenyl group and a nitrobenzyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-N-(4-nitrobenzyl)ethanamine typically involves a multi-step process:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 4-nitrobenzylamine.

    Formation of Schiff Base: The 3-chlorobenzaldehyde reacts with 4-nitrobenzylamine under acidic conditions to form a Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired ethanamine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-N-(4-nitrobenzyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product would be the corresponding amine derivative.

    Reduction: The major product would be the corresponding alcohol or amine.

    Substitution: The major products would depend on the nucleophile used but could include substituted ethanamines.

Scientific Research Applications

2-(3-chlorophenyl)-N-(4-nitrobenzyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-(4-nitrobenzyl)ethanamine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound could influence pathways related to neurotransmission or cellular signaling, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenyl)-N-(4-methylbenzyl)ethanamine: Similar structure but with a methyl group instead of a nitro group.

    2-(3-chlorophenyl)-N-(4-aminobenzyl)ethanamine: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2-(3-chlorophenyl)-N-(4-nitrobenzyl)ethanamine is unique due to the presence of both a chlorophenyl group and a nitrobenzyl group, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective reactivity and interaction with biological targets.

Properties

IUPAC Name

2-(3-chlorophenyl)-N-[(4-nitrophenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c16-14-3-1-2-12(10-14)8-9-17-11-13-4-6-15(7-5-13)18(19)20/h1-7,10,17H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWBPZRHOBHMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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